N-(3-Iodophenyl)maleimide
Overview
Description
N-(3-Iodophenyl)maleimide is an organic compound characterized by the presence of an iodine atom attached to the phenyl ring of maleimide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Iodophenyl)maleimide typically involves the reaction of maleimide with 3-iodoaniline. The reaction is carried out in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions. The process can be summarized as follows:
- Dissolve maleimide and 3-iodoaniline in a suitable solvent, such as dimethylformamide.
- Add a palladium catalyst and a base, such as potassium carbonate.
- Heat the reaction mixture to a temperature of around 100°C and maintain it for several hours.
- After completion, the reaction mixture is cooled, and the product is isolated through filtration and purification techniques like recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions, thereby maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-Iodophenyl)maleimide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Diels-Alder Reactions: The maleimide moiety can participate in Diels-Alder reactions with dienes to form cyclohexene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include corresponding oxides.
Reduction Reactions: Products include amines.
Scientific Research Applications
N-(3-Iodophenyl)maleimide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the labeling of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for radiopharmaceuticals.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Iodophenyl)maleimide involves its ability to form covalent bonds with nucleophilic species, such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s iodine atom enhances its reactivity, making it a potent agent for various biochemical applications.
Comparison with Similar Compounds
N-Phenylmaleimide: Lacks the iodine atom, resulting in different reactivity and applications.
N-(4-Iodophenyl)maleimide: Similar structure but with the iodine atom at the para position, leading to variations in chemical behavior.
N-(3-Bromophenyl)maleimide: Contains a bromine atom instead of iodine, affecting its reactivity and applications.
Uniqueness: N-(3-Iodophenyl)maleimide is unique due to the presence of the iodine atom at the meta position, which significantly influences its chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
1-(3-iodophenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAJOCSRIKUUFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159581 | |
Record name | N-(3-Iodophenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135861-54-0 | |
Record name | N-(3-Iodophenyl)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135861540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Iodophenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-(3-Iodophenyl)maleimide in the development of probes for atherosclerosis imaging?
A1: this compound plays a crucial role in radiolabeling peptides for atherosclerosis imaging. The study by [] investigated its use in creating iodine-125 labeled probes. This compound specifically targets sulfhydryl groups often found on peptides. This allows researchers to attach a radioactive iodine isotope to the peptide, making it detectable through imaging techniques. By conjugating the radiolabeled peptide to molecules known to target components of atherosclerotic plaques, researchers can visualize and study these plaques in vivo.
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